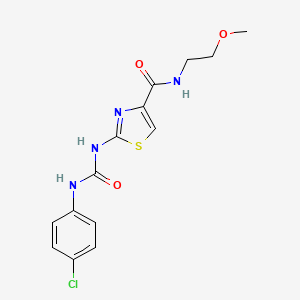
3,4-二氯-N-(4-(二甲胺基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” is a synthetic opioid, also known as AH-7921 . It was developed in the mid-1970s and has approximately 80% of morphine’s µ-agonist activity . It has been associated with several fatal intoxications .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” is complex. It is a structural isomer of the earlier opioid AH-7921 . More detailed information about its molecular structure can be found in the ChemSpider database .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” are not explicitly mentioned in the search results. For detailed properties, databases like ChemSpider can be referred to.科学研究应用
Pain Management and Analgesia
AH-7921 has been investigated for its analgesic properties. As a synthetic opioid, it interacts with the mu-opioid receptors in the central nervous system, potentially providing pain relief. Researchers have explored its efficacy and safety profile in preclinical and clinical studies .
Neuropharmacology and Receptor Binding
Understanding the binding affinity of AH-7921 to various receptors is crucial. Studies have examined its interactions with opioid receptors (mu, kappa, and delta), as well as its effects on neurotransmitter release. These investigations shed light on its potential therapeutic applications and side effects .
Toxicology and Risk Assessment
AH-7921 has raised concerns due to its psychoactive properties. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment, evaluating its health and social risks. Researchers assessed its toxicity, abuse potential, and potential for dependence. This information informs regulatory decisions and public health policies .
Designer Drug and New Psychoactive Substance Research
As a novel psychoactive substance, AH-7921 falls into the category of designer drugs. Researchers have studied its synthesis, metabolism, and pharmacokinetics. Understanding its structure-activity relationship helps predict its effects and identify potential analogs or derivatives .
Forensic Toxicology and Detection Methods
AH-7921 has been encountered in forensic cases, including drug-related deaths. Developing reliable detection methods (e.g., liquid chromatography-mass spectrometry) is essential for identifying its presence in biological samples. Researchers work on improving sensitivity and specificity for accurate toxicological analysis .
Treatment of Opioid Use Disorder
While AH-7921 itself is not approved for medical use, its study contributes to our understanding of opioid pharmacology. Insights gained from its receptor interactions may inform the development of safer and more effective medications for opioid use disorder treatment .
作用机制
安全和危害
属性
IUPAC Name |
3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)10-3-8-13(16)14(17)9-10/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGZZXRTVADUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)


![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)


![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)
![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)
![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)



![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2500198.png)
